molecular formula C17H19N3O3 B2868970 (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone CAS No. 2034618-36-3

(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone

Cat. No.: B2868970
CAS No.: 2034618-36-3
M. Wt: 313.357
InChI Key: IKIQMZIYOGSHJJ-UHFFFAOYSA-N
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Description

(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone is a chemical compound of interest in medicinal chemistry and pre-clinical research. This molecule features a pyrimidine core, a common scaffold in pharmaceuticals, which is functionalized with a benzyloxy group at the 6-position. It is chemically linked via a methanone group to a 4,4-dimethyloxazolidin-2-one moiety. The oxazolidin-2-one ring system is a recognized pharmacophore in drug discovery, evidenced by its presence in compounds investigated as inhibitors for various biological targets. Patents and scientific literature indicate that structurally related compounds containing the pyrimidinyl-oxazolidin-2-one framework have been explored for their potential to inhibit mutant forms of enzymes like isocitrate dehydrogenase (IDH), which is a target in oncology research . Other research shows similar oxazolidinone compounds are investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), also relevant in the development of anti-cancer therapies . The specific structure of this compound, particularly the benzyloxy-protected pyrimidine, suggests its utility as a synthetic intermediate or a building block for the development of such inhibitors. Researchers can use this compound to explore structure-activity relationships, optimize lead compounds, or study biochemical pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(4,4-dimethyl-1,3-oxazolidin-3-yl)-(6-phenylmethoxypyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-17(2)10-22-12-20(17)16(21)14-8-15(19-11-18-14)23-9-13-6-4-3-5-7-13/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIQMZIYOGSHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the pyrimidinyl and oxazolidinyl building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions.

  • Pyrimidinyl Derivative Synthesis: : The pyrimidinyl derivative can be synthesized through a condensation reaction between a suitable amine and a β-diketone under acidic conditions.

  • Oxazolidinyl Derivative Synthesis: : The oxazolidinyl derivative can be synthesized through cyclization reactions involving amino alcohols and carbonyl compounds.

  • Coupling Reaction: : The final step involves the coupling of the pyrimidinyl and oxazolidinyl derivatives using a suitable coupling reagent, such as a carbodiimide, under controlled temperature and solvent conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).

  • Substitution: : Amines, alcohols, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted pyrimidinyl or oxazolidinyl derivatives.

Scientific Research Applications

(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone: has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other oxazolidine-containing methanone derivatives reported in the literature. Below is a detailed comparison based on synthesis, elemental composition, and functional attributes:

Table 1: Structural and Analytical Comparison of Oxazolidine Methanone Derivatives

Compound Name Molecular Formula Elemental Analysis (Calc./Found) Key Structural Features Synthesis Method
(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone (Target) C₁₈H₂₀N₃O₃ (inferred) N/A Pyrimidine + benzyloxy + dimethyloxazolidine Likely carbamoylation of pyrimidine core
(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)(4,4-dimethyloxazolidin-3-yl)methanone (11e) C₁₂H₁₂F₂N₄O₂ C:51.06/51.15; H:4.29/4.59; N:19.85/20.15 Triazolo-pyridine + dimethyloxazolidine Carbamoylation with oxazolidine carbonyl chloride
(4,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)(4,4-dimethyloxazolidin-3-yl)methanone (11c) C₁₁H₁₁F₂N₃O₂ N/A Fluorinated benzotriazole + dimethyloxazolidine Reaction with fluorinated triazole carbonyl chloride

Key Observations:

Structural Divergence: The target compound employs a pyrimidine scaffold with a benzyloxy group, conferring distinct electronic and steric profiles compared to the triazolo-pyridine (11e) or fluorinated benzotriazole (11c) cores .

Synthetic Routes :

  • All compounds utilize oxazolidine-3-carbonyl chloride as a key intermediate. The target compound likely follows a similar carbamoylation protocol, substituting the pyrimidine derivative for triazole or benzotriazole precursors .

Elemental Analysis :

  • 11e demonstrates close alignment between calculated and found values (e.g., N: 19.85% vs. 20.15%), validating synthetic purity . Data for the target compound is unavailable but inferred to align with its molecular formula.

Functional Implications :

  • The oxazolidine moiety in all compounds enhances CNS penetration , as seen in related inhibitors like BIA 10-2474 .
  • The pyrimidine-benzyloxy combination in the target may offer unique pharmacokinetic advantages, such as prolonged half-life, compared to the smaller triazole-based analogs.

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